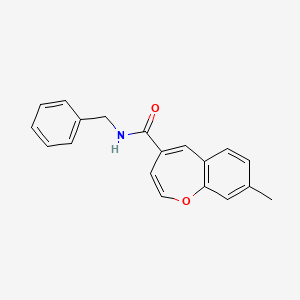

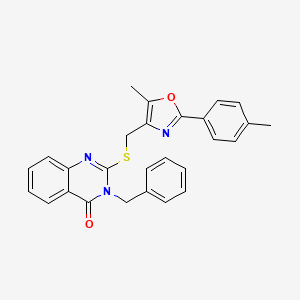

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-8-methyl-1-benzoxepine-4-carboxamide” is a compound that contains a benzoxepine ring . Benzoxepin is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring . There are three isomers, varying in where the oxygen is positioned in the oxepin heterocycle relative to where the benzene is fused to it .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide is a compound that has been explored in various scientific research contexts, particularly in the synthesis of complex molecules and as part of chemical studies aiming to understand its properties and potential applications. Although the specific name "this compound" does not directly match with the results, related research provides insights into the synthesis and applications of structurally similar benzoxepine derivatives and benzamide compounds.

Practical Synthesis of Orally Active Antagonists

One study describes a practical method for synthesizing orally active CCR5 antagonists, highlighting a series of chemical reactions that could be relevant for synthesizing structurally related compounds like this compound. This process involves esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions, offering a pathway that might be applicable or adaptable for the synthesis of benzoxepine derivatives (Ikemoto et al., 2005).

Development of Novel Synthetic Methods

Research into the development of novel one-pot, multi-component reactions for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives demonstrates the ongoing interest in creating efficient synthetic routes for complex molecules. Such methodologies could potentially be applied or extended to the synthesis of this compound, showcasing the versatility and adaptability of organic synthesis strategies (Shaabani et al., 2009).

Potential Applications in Medicinal Chemistry

While direct applications of this compound in scientific research were not specifically highlighted in the available literature, the exploration of related compounds in the context of medicinal chemistry suggests areas where it might be of interest:

- Histone Deacetylase Inhibitors: Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been studied for their role as histone deacetylase inhibitors, a class of compounds that block cancer cell proliferation and induce apoptosis. The research into similar structures may indicate potential areas of study for this compound in the context of cancer research or other diseases where histone deacetylase activity is relevant (Zhou et al., 2008).

Propriétés

IUPAC Name |

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-7-8-16-12-17(9-10-22-18(16)11-14)19(21)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYCLQYJOWPMQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830547.png)

![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2830548.png)

![3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2830549.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830551.png)

![6-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2830558.png)

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2830565.png)

![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2830566.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2830569.png)

![4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2830570.png)